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phosphate sodium salt

CAS No.: 108392-02-5

Cat. No.: B1139955

Get Quote

An objective, data-driven comparative analysis of 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA)

and 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) is essential for researchers designing

artificial membrane systems. Both are phosphatidic acid (PA) derivatives, characterized by a

highly charged phosphomonoester headgroup that plays a critical role in cellular signaling,

protein recruitment, and membrane fusion. However, the structural differences in their

hydrophobic acyl chains dictate fundamentally different thermodynamic behaviors, mechanical

properties, and experimental applications.

This guide synthesizes the physicochemical distinctions between DOPA and DPPA, explores

their divergent interactions with proteins, and provides self-validating experimental protocols for

their use in membrane studies.

Physicochemical Properties & Thermodynamics
The macroscopic behavior of a lipid membrane is governed by the microscopic van der Waals

interactions between its hydrophobic tails. The choice between DOPA and DPPA fundamentally

alters these interactions.
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DPPA (Saturated): DPPA possesses two fully saturated palmitoyl (16:0) chains. The absence

of double bonds allows these straight hydrocarbon chains to pack densely against one

another, maximizing intermolecular contact area. Consequently, a high amount of thermal

energy is required to overcome these forces, resulting in a high phase transition temperature

(Tm) of approximately 67°C (1)[1]. At physiological temperatures (37°C), DPPA exists in a

highly ordered, rigid gel phase (Lβ), forming a tightly condensed monolayer or bilayer (2)[2].

DOPA (Unsaturated): DOPA contains two oleoyl (18:1) chains, each featuring a cis-double

bond at the Δ9 position. This cis-geometry introduces a rigid 30° kink in the tail, physically

preventing tight acyl chain packing. The resulting increase in free volume drops the Tm

drastically to between -3.5°C and -8°C (3)[3]. At 37°C, DOPA is in a highly fluid liquid-

crystalline phase (Lα) and exhibits a conical effective molecular shape, imparting negative

spontaneous curvature to the membrane (4)[4].

Table 1: Quantitative Comparison of DOPA and DPPA

Property
DOPA (1,2-dioleoyl-sn-
glycero-3-phosphate)

DPPA (1,2-dipalmitoyl-sn-
glycero-3-phosphate)

Acyl Chain Structure 18:1 (Δ9-Cis) 16:0 (Fully Saturated)

Phase at 37°C Liquid-Crystalline (Fluid, Lα) Gel (Solid, Lβ)

Phase Transition Temp (Tm) -3.5°C to -8°C ~67°C

Effective Molecular Shape Conical (Negative Curvature) Cylindrical (Tight Packing)

pKa Values (approx.) pKa1 ~3.2, pKa2 ~7.92 pKa1 ~3.2, pKa2 ~7.9

Primary Application
Fluid membrane mimics,

peptide translocation

Rigid domains, solid-supported

bilayers

(Note: Both lipids are monoanionic at physiological pH ~7.4, transitioning to a dianionic state at

higher pH levels (5)[5].)

Membrane Mechanics & Protein Interactions
The mechanical differences between DOPA and DPPA heavily dictate how they interact with

external macromolecules, such as cell-penetrating peptides (CPPs) or amyloidogenic proteins.
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The DOPA Advantage for Translocation: CPPs initially bind to the membrane via electrostatic

attraction to the negatively charged PA headgroups. However, to translocate, the peptide must

traverse the hydrophobic core. DOPA's kinked tails and fluid nature create transient lateral

packing defects. These defects lower the activation energy required for the peptide's

hydrophobic residues to insert into the core. Experimental data demonstrates that peptides like

NAF-1 cross DOPA-containing bilayers with exceptionally high efficiency compared to other

anionic lipids (6)[6].

The DPPA Barrier Effect: Conversely, DPPA's rigid gel phase at 37°C presents an impenetrable

barrier. While proteins still bind strongly to the surface via electrostatic interactions, the strong

van der Waals forces between the saturated palmitoyl chains prevent the lipid molecules from

separating enough to allow peptide insertion. Instead, protein binding to DPPA often increases

the membrane's Tm and cooperativity, forming stable surface protein-lipid complexes rather

than allowing translocation (7)[7]. Furthermore, applying an electric field to DPPA membranes

can further increase their phase transition temperature by inducing tighter molecular packing

(8)[8].
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Mechanistic divergence of peptide interaction with fluid (DOPA) vs. gel-phase (DPPA)

membranes.

Experimental Workflows & Protocols
When preparing Large Unilamellar Vesicles (LUVs), the Tm of the chosen PA lipid dictates the

entire operational temperature of the protocol. Lipids must be in the fluid (Lα) phase to

spontaneously form closed vesicles and to pass through extrusion filters without rupturing the

membrane.

Protocol 1: Preparation of PA-LUVs via Thin-Film
Hydration
This protocol is designed as a self-validating system to ensure structural integrity.

Lipid Film Formation:

Action: Dissolve the desired molar ratio of lipids (e.g., POPC:DOPA or POPC:DPPA) in

chloroform/methanol (2:1 v/v) in a round-bottom flask. Remove the solvent via rotary

evaporation under a gentle vacuum.

Causality: Ensures homogeneous mixing of lipids at the molecular level before hydration.

Validation Check: The resulting film must be a thin, completely dry, opaque layer. Any

residual liquid or oily droplets indicate incomplete solvent removal, which will chemically

destabilize the liposomes.

Buffer Hydration (Critical Temperature Step):

Action: Add aqueous buffer (e.g., HEPES or PBS, pH 7.4).

For DOPA: Hydrate at room temperature (20-25°C).

For DPPA: Pre-heat the buffer and the flask to 75°C (at least 5-10°C above its ~67°C

Tm).
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Causality: Lipids cannot properly swell and bud off into Multilamellar Vesicles (MLVs) if

they are locked in a solid gel phase.

Validation Check: A successful hydration yields a milky, uniform suspension. If hydrating

DPPA and stringy, visible clumps remain, the temperature has dropped below the Tm;

increase heat and vortex vigorously until homogeneous.

Extrusion:

Action: Pass the MLV suspension through a 100 nm polycarbonate filter 11-15 times using

a mini-extruder.

Causality: Mechanical shear forces the large, uneven MLVs into uniform, unilamellar

vesicles (LUVs).

Validation Check (Resistance Check): Monitor syringe resistance. For DOPA, resistance

should be smooth and moderate. For DPPA, if resistance suddenly spikes to an

immovable level, the extruder block has cooled below 67°C. Do not force it (the

polycarbonate membrane will rupture). Stop, allow the heating block to equilibrate back to

75°C, and resume.
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Workflow for preparing PA-containing liposomes via thin-film hydration and extrusion.
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Protocol 2: Differential Scanning Calorimetry (DSC) for
Phase Behavior
To verify the successful incorporation and phase behavior of PA lipids:

Sample Preparation: Concentrate the extruded LUVs to a minimum of 2-5 mM total lipid to

ensure a detectable enthalpy change.

Thermal Cycling: Scan the sample from 10°C to 80°C at a rate of 1°C/min.

Validation Check: Run a buffer-buffer baseline scan first to ensure the sample cell is clean.

For pure DPPA, the main phase transition endotherm should appear sharply at ~67°C. A

broad, asymmetrical peak indicates lipid degradation, oxidation, or impure lipid stocks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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